2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship (SAR)

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2) is a trifluoromethoxy-substituted phenyl ethanolamine building block utilized as a key intermediate in medicinal chemistry. Its primary applications involve the synthesis of potent and selective ethanolamine inhibitors targeting bacterial phenylalanyl tRNA synthetase (FRS) , as well as 1-aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, which act as competitive inhibitors of fatty acid amide hydrolase (FAAH).

Molecular Formula C9H10F3NO2
Molecular Weight 221.179
CAS No. 1042605-24-2
Cat. No. B570764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol
CAS1042605-24-2
Synonyms2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol
Molecular FormulaC9H10F3NO2
Molecular Weight221.179
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CN)O)OC(F)(F)F
InChIInChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H,5,13H2
InChIKeyFRLYCJVPGMLVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2): Scientific Procurement & Technical Profile


2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2) is a trifluoromethoxy-substituted phenyl ethanolamine building block utilized as a key intermediate in medicinal chemistry. Its primary applications involve the synthesis of potent and selective ethanolamine inhibitors targeting bacterial phenylalanyl tRNA synthetase (FRS) [1], as well as 1-aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, which act as competitive inhibitors of fatty acid amide hydrolase (FAAH) [2]. The compound is characterized by a molecular weight of 221.18 g/mol and is typically supplied at purities of ≥95% to 98% . The distinct ortho-substitution pattern of the trifluoromethoxy group on the phenyl ring differentiates it from its meta-substituted analog, impacting the physicochemical properties and, consequently, the biological activity of the final synthesized inhibitors.

The Ortho-OCF3 Advantage: Why 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol is Not Interchangeable


Direct substitution of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2) with a generic analog, such as its 3-(trifluoromethoxy)phenyl isomer (CAS 852392-18-8), is not scientifically valid due to the critical influence of the trifluoromethoxy group's ring position on downstream molecular properties. While both isomers share the same molecular formula and weight, the ortho- (2-) versus meta- (3-) substitution pattern fundamentally alters lipophilicity, as evidenced by their distinct LogP values (e.g., 1.6 for the target ortho-compound versus 1.3 for the meta-analog ). This difference in physicochemical properties can significantly affect the pharmacokinetic profile, target binding affinity, and overall efficacy of the final drug candidates, such as FAAH or FRS inhibitors [1]. Consequently, using an incorrect regioisomer as a building block can derail structure-activity relationship (SAR) studies and compromise the development of viable therapeutic leads.

Quantitative Differentiation of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2)


Regioisomeric Advantage: Enhanced Lipophilicity of 2-OCF3 vs. 3-OCF3 Isomer

The ortho-trifluoromethoxy group in 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 1042605-24-2) confers a measurable increase in lipophilicity compared to its meta-substituted analog, 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanol (CAS 852392-18-8). This is a critical parameter for optimizing the absorption and distribution of drug candidates. The target compound exhibits a LogP of approximately 1.6 , which is higher than the LogP of 1.3 reported for the meta-isomer .

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship (SAR) Lipophilicity

Essential Building Block for Single-Digit Nanomolar Bacterial FRS Inhibitors

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol serves as a crucial reagent for the synthesis of potent, selective ethanolamine inhibitors targeting bacterial phenylalanyl tRNA synthetase (FRS) . High-throughput screening (HTS) identified a related ethanolamine scaffold as a sub-micromolar hit against Staphylococcus aureus FRS. Subsequent optimization, for which the target compound is a building block, yielded enantiospecific leads with single-digit nanomolar inhibitory activity [1]. This highlights the value of this specific scaffold in generating highly potent antibacterial agents.

Antibacterial Drug Discovery Enzyme Inhibition Phenylalanyl tRNA Synthetase (FRS) High-Throughput Screening (HTS)

Key Reagent for FAAH Inhibitors with In Vivo Efficacy in Pain Models

This compound is a key reagent for synthesizing 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, a class of competitive inhibitors of fatty acid amide hydrolase (FAAH) . The utility of this scaffold is underscored by the performance of a related compound, JNJ-40413269, which demonstrated excellent pharmacokinetic properties, robust central target engagement, and efficacy in a rat model of neuropathic pain [1]. The specific ortho-substitution of the starting material is critical for achieving the desired pharmacological profile of this chemical series.

Pain Research Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid System In Vivo Pharmacology

Validated Research and Industrial Applications for 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol


Medicinal Chemistry: Synthesis of Potent Antibacterial FRS Inhibitors

This compound is a critical building block for medicinal chemistry programs aimed at developing novel antibacterial agents targeting phenylalanyl tRNA synthetase (FRS). The scaffold has been validated through high-throughput screening (HTS) and subsequent optimization, yielding inhibitors with single-digit nanomolar potency against Staphylococcus aureus FRS . Researchers can use this specific ortho-substituted ethanolamine to synthesize focused libraries for structure-activity relationship (SAR) studies and to generate advanced leads with high potential for broad-spectrum bacterial inhibition .

Neuroscience & Pain Research: Development of In Vivo-Active FAAH Inhibitors

The compound is a key reagent for creating 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, a class of competitive FAAH inhibitors. This chemical series has produced leads like JNJ-40413269, which demonstrated not only enzyme inhibition but also favorable pharmacokinetics, central target engagement, and efficacy in a rat model of neuropathic pain . Sourcing this specific ortho-isomer is essential for replicating the SAR of this promising chemical series, thereby enabling further research into treatments for pain, inflammation, and other endocannabinoid-related disorders .

Chemical Biology & Lead Optimization: Fine-Tuning Lipophilicity via Regioisomeric Control

In lead optimization, the precise control of lipophilicity (LogP) is paramount for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol (LogP ~1.6) provides a higher lipophilicity starting point compared to its 3-substituted isomer (LogP 1.3) . This allows chemists to explore a distinct region of physicochemical space. By selecting this specific building block, researchers can intentionally influence the membrane permeability and solubility profile of their lead compounds, a critical step in advancing candidates toward in vivo studies.

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